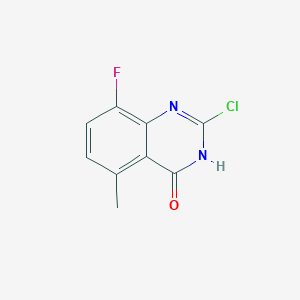
2-Chloro-8-fluoro-5-methylquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a quinazoline derivative with the molecular formula C9H6ClFN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the chlorination and fluorination of quinazoline derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-5-methylquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms .
Scientific Research Applications
2-Chloro-8-fluoro-5-methylquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-fluoro-N-methylquinazolin-4-amine
- 8-Chloro-2-methylquinazolin-4-ol
- 2-Chloro-5-fluoro-8-methylquinazolin-4-amine
Uniqueness
2-Chloro-8-fluoro-5-methylquinazolin-4-ol is unique due to its specific combination of chlorine, fluorine, and methyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its significant biological activities, particularly in pharmacology and medicinal chemistry. Its unique substitution pattern—featuring chlorine at the second position, fluorine at the eighth position, and a methyl group at the fifth position—contributes to its distinct chemical properties and potential therapeutic applications.
- Molecular Formula : C10H7ClF N3O
- Molecular Weight : 212.61 g/mol
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to potential therapeutic effects such as:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis : Triggering programmed cell death in malignant cells.
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity :
- Antimalarial Activity :
-
Antimicrobial Properties :
- Preliminary studies suggest that this quinazoline derivative may exhibit antimicrobial activities, although specific data on its effectiveness against various pathogens is still being compiled.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Comparative studies with similar compounds have highlighted the importance of specific substitutions:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-7-fluoro-N-methylquinazolin-4-amine | C10H8ClFN4 | Potential enzyme inhibitor |
| 8-Chloro-2-methylquinazolin-4-ol | C10H8ClN3O | Different chlorine positioning; explored for similar biological activities |
| 2-Chloro-7-fluoroquinazolin-4-ol | C10H7ClFN3 | Lacks methyl group; may exhibit differing reactivity |
Case Studies
- Anticancer Efficacy : A study evaluating the antiproliferative effects of quinazoline derivatives found that compounds similar to this compound significantly inhibited tumor growth in vitro, demonstrating a clear link between structural modifications and enhanced biological activity .
- Antimalarial Evaluation : In vitro assessments against P. falciparum revealed that modifications at specific positions on the quinazoline ring could lead to improved antimalarial efficacy, suggesting that further optimization of this compound could yield new therapeutic agents .
Properties
Molecular Formula |
C9H6ClFN2O |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-8-fluoro-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c1-4-2-3-5(11)7-6(4)8(14)13-9(10)12-7/h2-3H,1H3,(H,12,13,14) |
InChI Key |
OTTDVUIBYFMSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















